(S)-7-Chlorochroman-4-amine
CAS No.:
Cat. No.: VC15793668
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClNO |
|---|---|
| Molecular Weight | 183.63 g/mol |
| IUPAC Name | (4S)-7-chloro-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1 |
| Standard InChI Key | ZKRTWXXJEXSHCT-QMMMGPOBSA-N |
| Isomeric SMILES | C1COC2=C([C@H]1N)C=CC(=C2)Cl |
| Canonical SMILES | C1COC2=C(C1N)C=CC(=C2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
(S)-7-Chlorochroman-4-amine features a benzopyran (chroman) backbone, a six-membered oxygen-containing heterocycle fused to a benzene ring. The chlorine substituent at the C7 position and the amine group at C4 introduce both steric and electronic modifications to the core structure. The (S)-configuration at the chiral center (C4) is critical for its stereoselective interactions in biological systems .
The molecular formula of the hydrochloride salt is C₉H₁₁Cl₂NO, with a molecular weight of 220.09 g/mol . The compound’s structure is represented as:
Physicochemical Characteristics
Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of (S)-7-Chlorochroman-4-amine HCl
| Property | Value | Source |
|---|---|---|
| CAS Number | 2241594-38-5 | |
| Molecular Formula | C₉H₁₁Cl₂NO | |
| Molecular Weight | 220.09 g/mol | |
| Solubility | Soluble in water (enhanced via HCl salt) | |
| Storage Conditions | Room temperature (recommended) |
The hydrochloride salt form improves solubility, facilitating its use in aqueous reaction systems. Stability is maintained under recommended storage conditions, though repeated freeze-thaw cycles should be avoided .
Synthesis and Manufacturing
Synthetic Pathways
(S)-7-Chlorochroman-4-amine is synthesized via multi-step organic reactions starting from phenolic precursors. A typical route involves:
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Chlorination: Introduction of chlorine at the C7 position using chlorinating agents such as sulfuryl chloride.
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Ring Formation: Cyclization to form the chroman backbone under acidic or basic conditions.
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Amination: Introduction of the amine group at C4 via nucleophilic substitution or reductive amination.
Enantioselective synthesis remains a challenge, though enzymatic methods—similar to those used for related chiral alcohols—could offer future solutions . For instance, ketoreductases have been employed to achieve high stereoselectivity in analogous systems, suggesting potential applicability here .
Industrial Production
Over 15 suppliers globally offer (S)-7-Chlorochroman-4-amine HCl, including Suzhou Yacoo Chemical Reagent Corporation and NingBO Hong Xiang Biochem.Co.Ltd . Production scales vary from milligram quantities for research to kilogram batches for industrial applications.
Table 2: Select Commercial Suppliers
| Supplier | CAS Number | Price Range (Est.) |
|---|---|---|
| Suzhou Yacoo Chemical Reagent Corp. | 2241594-38-5 | $50–$100/g |
| GlpBio | 2241594-38-5 | $200–$500/25 mg |
| Nanjing Puruida Pharmaceutical Tech | 2241594-38-5 | Custom quotes |
Future Research Directions
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